Photo-Crosslinking vs. Click Chemistry
The core differentiator of Ac4ManNDAz is its diazirine group, which confers photo-crosslinking capability. Upon UV irradiation, it forms a covalent bond with interacting proteins . This is a qualitative functional difference from other common metabolic probes like Ac4ManNAz (azide) and Ac4ManNAl (alkyne), which are used for detection via click chemistry and do not crosslink [1].
| Evidence Dimension | Functional Capability (Crosslinking vs. Detection) |
|---|---|
| Target Compound Data | Forms covalent crosslinks upon UV irradiation |
| Comparator Or Baseline | Ac4ManNAz (azide) and Ac4ManNAl (alkyne) enable detection via click chemistry; no crosslinking |
| Quantified Difference | Qualitative functional difference |
| Conditions | In vitro cell culture; crosslinking requires UV light (e.g., 365 nm) |
Why This Matters
This property enables the capture of weak or transient glycoprotein interactions, providing a unique tool for mapping binding partners that cannot be studied with detection-only probes.
- [1] Scache, J., et al. (2022). Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study. Scientific Reports, 12, 22464. PMID: 36564450. View Source
